rac 3-Hydroxyisobutyric Acid Sodum Salt
Description
Role in Valine Catabolism and Mitochondrial Energy Metabolism
Racemic 3-hydroxyisobutyric acid sodium salt arises as a metabolic intermediate during the breakdown of the branched-chain amino acid valine. Valine catabolism begins with transamination to form 2-oxoisovalerate, followed by oxidative decarboxylation and subsequent reactions that yield methacrylyl-coenzyme A (CoA). This intermediate is hydrated to 3-hydroxyisobutyryl-CoA, which is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to produce free 3-hydroxyisobutyric acid. The sodium salt form facilitates its solubility and transport across cellular membranes, enabling its participation in mitochondrial energy pathways.
In hepatic tissues, 3-hydroxyisobutyric acid contributes to gluconeogenesis by serving as a substrate for propionyl-CoA synthesis, which enters the tricarboxylic acid (TCA) cycle as succinyl-CoA. This pathway is critical for maintaining ATP levels during fasting or metabolic stress. However, in conditions of HIBCH deficiency, accumulation of 3-hydroxyisobutyryl-CoA disrupts valine catabolism, leading to elevated plasma levels of 3-hydroxyisobutyric acid. This dysregulation is associated with mitochondrial dysfunction and impaired fatty acid oxidation, exacerbating metabolic disorders such as insulin resistance and non-alcoholic fatty liver disease.
Inhibition Mechanisms of Respiratory Chain Complexes I–III
Experimental studies using cerebral cortex homogenates from rats demonstrate that 3-hydroxyisobutyric acid selectively inhibits complexes I–III of the electron transport chain, reducing activity by approximately 20% at concentrations of 0.1–1 mM. This inhibition occurs without affecting complexes II–III, IV, or V, suggesting a targeted interaction with NADH dehydrogenase (complex I) or the coenzyme Q-binding site. The mechanism likely involves competitive binding to flavoprotein subunits or interference with iron-sulfur clusters essential for electron transfer.
Notably, this suppression does not significantly alter overall mitochondrial oxygen consumption rates in the presence of glutamate/malate or succinate, indicating that compensatory pathways maintain basal respiration. However, under conditions of metabolic stress, such as ischemia or nutrient deprivation, partial inhibition of complexes I–III by 3-hydroxyisobutyric acid may exacerbate oxidative phosphorylation deficits, contributing to cellular energy crises observed in inherited metabolic disorders like 3-hydroxyisobutyric aciduria.
Modulation of Mitochondrial Creatine Kinase Activity
Mitochondrial creatine kinase (MtCK), a key enzyme in cellular energy buffering, is highly susceptible to inhibition by 3-hydroxyisobutyric acid. In vitro assays reveal that 1 mM 3-hydroxyisobutyric acid reduces MtCK activity by 30%, while cytosolic creatine kinase remains unaffected. This inhibition is mediated through oxidation of critical thiol groups (-SH) on MtCK, as pretreatment with antioxidants like reduced glutathione or α-tocopherol fully restores enzymatic function. The generation of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide, during 3-hydroxyisobutyric acid metabolism is implicated in this oxidative modification.
MtCK facilitates the transfer of high-energy phosphate groups from mitochondrial ATP to creatine, forming phosphocreatine for cytosolic energy storage. Its inhibition disrupts this shuttle system, impairing ATP delivery to sites of high energy demand, such as synaptic terminals and muscle fibers. This mechanism may explain the motor developmental delays and muscle weakness observed in patients with 3-hydroxyisobutyric aciduria.
Interaction with Sodium-Potassium Adenosine Triphosphatase Synaptic Function
3-Hydroxyisobutyric acid exerts a pronounced inhibitory effect on synaptic plasma membrane Na⁺, K⁺-ATPase activity, suppressing its function by 37% at 1 mM concentrations. Na⁺, K⁺-ATPase, critical for maintaining neuronal resting membrane potential and synaptic transmission, relies on thiol group integrity for its catalytic cycle. The compound’s inhibition is attributed to ROS-mediated oxidation of these groups, as co-incubation with α-tocopherol—a peroxyl radical scavenger—prevents activity loss.
This disruption impairs ion gradient maintenance, leading to neuronal depolarization and calcium overload, which are hallmarks of metabolic encephalopathies. In animal models, chronic exposure to elevated 3-hydroxyisobutyric acid levels correlates with delayed motor development and seizures, mirroring neurological symptoms in human patients with inborn errors of valine metabolism.
Properties
Molecular Formula |
C4H8NaO3 |
|---|---|
Molecular Weight |
127.09 g/mol |
InChI |
InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7); |
InChI Key |
HEPADQLSLFQCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(=O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of rac 3-Hydroxyisobutyric Acid Sodium Salt
Biotechnological Fermentation and Racemization Approach
A prominent method involves a two-step process starting from the biosynthesis of optically active (R)-3-hydroxybutyric acid or its salts by fermentation using genetically engineered nonpathogenic microorganisms, followed by racemization to obtain the racemic sodium salt.
Fermentation Process
- Microorganisms Used: Nonpathogenic strains such as Corynebacterium glutamicum (deposited as CGMCC No. 13111), Bacillus subtilis, and others are genetically engineered to enhance the metabolic pathways producing (R)-3-hydroxybutyric acid.
- Fermentation Conditions: Typically involves culturing the microorganism in a medium containing glucose, corn steep liquor, ammonium sulfate, and mineral salts at controlled temperatures (~25 °C) and pH.
- Yield and Purity: The fermentation broth accumulates (R)-3-hydroxybutyric acid with purity over 95%, free of bacterial endotoxins and chemical residues, making it suitable for pharmaceutical use.
Conversion to Sodium Salt
- The (R)-3-hydroxybutyric acid is neutralized with an equivalent amount of sodium hydroxide solution at temperatures below 30 °C (preferably 20-25 °C) to avoid racemization during this step.
- The sodium salt is isolated by concentration, filtration, and drying, yielding a high-purity sodium (R)-3-hydroxybutyrate salt with melting point around 152 °C.
Racemization to Obtain Racemic Salt
- Racemization is achieved by heating the (R)-3-hydroxybutyric acid or its sodium salt in an alkaline solution (e.g., 2.0 N sodium hydroxide) at elevated temperatures (around 60 °C) for several hours (e.g., 4 hours).
- The optical rotation of the product becomes zero, indicating a racemic mixture.
- The mixture is neutralized with hydrochloric acid to pH 7-10.3, concentrated, and crystallized to isolate racemic sodium 3-hydroxybutyrate with yields around 85%.
Table 1. Summary of Biotechnological Preparation and Racemization
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Fermentation | 25 °C, glucose medium | ~92.5 | >95 | Using Corynebacterium glutamicum |
| Neutralization (to Na salt) | Sodium hydroxide, <25 °C | ~81 | High | Avoid racemization during step |
| Racemization | 2.0 N NaOH, 60 °C, 4 hours | ~85 | Racemic | Optical rotation = 0 |
Chemical Synthesis via Chiral Hydrogenation and Hydrolysis
An alternative synthetic route involves chemical synthesis starting from 3-oxobutanoic acid esters.
Chiral Hydrogenation
- Catalyst and Conditions: 3-oxobutanoic acid esters are hydrogenated in the presence of a ruthenium complex catalyst under hydrogen pressure (1–20 bar) at 20–80 °C for 12–24 hours.
- Outcome: This yields optically enriched (R)-3-hydroxybutyrate esters with enantiomeric excess (ee) values typically above 90%.
Hydrolysis to Sodium Salt
- The (R)-3-hydroxybutyrate esters are hydrolyzed under basic conditions using sodium hydroxide at low temperatures (<10 °C) for 2–12 hours to form the sodium salt.
- Magnesium salts are prepared by neutralization of the acid with magnesium hydroxide due to its weak base nature and insolubility.
Purification
- The aqueous solution of sodium (R)-3-hydroxybutyrate is treated with cationic ion-exchange resins to remove sodium ions and obtain pure (R)-3-hydroxybutyric acid.
- This step also helps remove impurities, improving product quality.
Table 2. Chemical Synthesis Parameters
| Step | Conditions | Time | Notes |
|---|---|---|---|
| Hydrogenation | Ru catalyst, 1-20 bar H2, 20–80 °C | 12–24 hours | Produces (R)-3-hydroxybutyrate ester |
| Hydrolysis | NaOH, <10 °C | 2–12 hours | Converts ester to sodium salt |
| Ion-exchange purification | Cationic resin treatment | Variable | Removes Na+, purifies acid |
Notes on Racemization and Salt Formation
- Racemization is typically conducted by heating the optically active acid or salt in alkaline conditions.
- The reaction temperature and duration are critical to ensure complete racemization without decomposition.
- Salts of potassium, magnesium, and calcium can be prepared similarly by neutralization with corresponding bases or hydroxides.
- The racemic salts are widely accepted in food and pharmaceutical industries due to their safety and lack of chemical impurities.
Research Results and Analytical Data
Purity and Optical Activity
- High-performance liquid chromatography (HPLC) analysis confirms purity levels of 95% or higher for the (R)-3-hydroxybutyric acid and its salts.
- Optical rotation measurements show specific optical values for the (R)-isomer, and zero for the racemic mixture after racemization.
Yield and Physical Properties
- Fermentation yields of (R)-3-hydroxybutyric acid typically reach above 90%.
- Sodium salt yields after neutralization and drying are around 81%.
- Racemization yields of racemic sodium salt are approximately 85%.
- Melting point of sodium (R)-3-hydroxybutyrate is about 152 °C.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|
| Biotechnological Fermentation + Racemization | Glucose fermentation by engineered Corynebacterium glutamicum | Fermentation → Neutralization → Racemization | 81–92.5 | >95 | Food-grade, endotoxin-free |
| Chemical Synthesis via Chiral Hydrogenation | 3-oxobutanoic acid esters | Hydrogenation → Hydrolysis → Ion-exchange | >90 | >90 | Requires ruthenium catalyst |
Chemical Reactions Analysis
Types of Reactions
rac 3-Hydroxyisobutyric Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds.
Scientific Research Applications
Chemical Applications
Nuclear Magnetic Resonance Spectroscopy
rac 3-Hydroxyisobutyric Acid Sodium Salt serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope labeling allows for precise structural analysis and metabolic studies, making it essential in organic chemistry research.
Mass Spectrometry
The compound is also utilized in mass spectrometry for the quantification of metabolites. Its unique molecular characteristics enable researchers to trace metabolic pathways effectively, particularly in studies related to fatty acid metabolism.
Biological Applications
Metabolic Studies
In biological research, rac 3-Hydroxyisobutyric Acid Sodium Salt is significant for tracing the pathways of fatty acid metabolism. This compound acts as a key intermediate in the biosynthesis of fatty acids and is involved in energy production during periods of low glucose availability .
Neuroprotective Effects
Studies indicate that rac 3-Hydroxyisobutyric Acid Sodium Salt exhibits neuroprotective properties. It has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it may mitigate neuronal damage by providing an alternative energy source .
Medical Applications
Therapeutic Investigations
The sodium salt has been explored for its anticonvulsant effects, particularly in models of epilepsy. Research shows that it can induce hyperketonemia, which may have beneficial effects on seizure control . Additionally, its role in managing conditions like diabetic ketoacidosis has been documented due to its ability to cross the blood-brain barrier and influence metabolic processes .
Clinical Studies
Clinical studies have demonstrated that rac 3-Hydroxyisobutyric Acid Sodium Salt can modulate metabolic pathways related to insulin sensitivity and lipid metabolism. This modulation is crucial for understanding obesity and metabolic syndrome treatments .
Industrial Applications
Biodegradable Polymers Production
In industrial contexts, rac 3-Hydroxyisobutyric Acid Sodium Salt is used in the synthesis of biodegradable polymers such as poly(3-hydroxybutyrate). These polymers are valuable in developing environmentally friendly materials that can replace traditional plastics .
Cosmetic Formulations
The compound has found applications in cosmetic formulations where it serves as a stabilizing agent or emulsifier. Its properties contribute to enhancing the texture and efficacy of topical products .
Case Studies
Mechanism of Action
The compound exerts its effects by participating in metabolic pathways, particularly those involving the degradation of branched-chain amino acids like valine. It acts as an intermediate in these pathways and is involved in the regulation of energy metabolism. The molecular targets include enzymes such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase .
Comparison with Similar Compounds
Structural Analogs: Sodium Salts of Hydroxy Acids
Key Differences :
- Branching vs. Linear Chains : rac 3-Hydroxyisobutyric Acid’s branched structure contrasts with linear analogs like Sodium 4-Hydroxybutyrate, affecting solubility and metabolic processing.
- Functional Groups : Unlike Sodium Isobutyrate (carboxylic acid only), the hydroxyl group in rac 3-Hydroxyisobutyric Acid enables participation in redox reactions and mitochondrial pathways .
Enantiomeric Forms: (R)- and (S)-3-Hydroxyisobutyric Acid
- (S)-3-Hydroxyisobutyric Acid (HMDB0000336): Primary product of isobutyrate metabolism in rats ; linked to 3-hydroxyisobutyric acid dehydrogenase deficiency .
- (R)-3-Hydroxyisobutyric Acid Potassium Salt (CAS 1402046-49-4): Enantiomer with distinct stereochemical activity; used as an impurity reference standard .
Positional Isomers: 2-Hydroxyisobutyric Acid
- 2-Hydroxyisobutyric Acid (CAS 594-61-6): Hydroxyl group on α-carbon; linear isomer with different acidity (pKa ~2.1 vs. ~4.5 for 3-hydroxyisobutyric acid) .
Other Sodium Salts of Carboxylic Acids
Functional Group Impact :
- Hydroxyl vs. Keto Groups : rac 3-Hydroxyisobutyric Acid’s hydroxyl group facilitates hydrogen bonding and enzymatic interactions, unlike keto-containing analogs.
- Aromatic vs. Aliphatic : Sodium Salicylate’s aromatic structure confers distinct pharmacokinetics and toxicity profiles (LD₅₀ = 1,200 mg/kg in rats ).
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing rac 3-Hydroxyisobutyric Acid Sodium Salt, and how do solubility properties influence the choice of method?
- The synthesis typically involves neutralization of 3-hydroxyisobutyric acid with sodium hydroxide or carbonate. Solubility classification (soluble vs. insoluble salts) determines whether precipitation or crystallization is feasible. For example, if the sodium salt is highly soluble, evaporation or solvent displacement may be required . Experimental validation of solubility in polar solvents like water or ethanol is critical for optimizing yield .
Q. How can researchers confirm the purity and structural identity of rac 3-Hydroxyisobutyric Acid Sodium Salt?
- Use a combination of analytical techniques:
- HPLC (>95% purity threshold) for quantitative purity assessment .
- FT-IR or NMR to verify functional groups (e.g., hydroxyl, carboxylate) and stereochemistry (racemic mixture) .
- Elemental analysis to validate sodium content and stoichiometry .
Q. What safety protocols are essential when handling rac 3-Hydroxyisobutyric Acid Sodium Salt in laboratory settings?
- Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation/ingestion, and ensure proper ventilation. Storage conditions (e.g., dry, room temperature) should align with stability data to prevent decomposition . Emergency protocols for spills or exposure should include neutralization with weak acids and disposal via approved chemical waste channels .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction pathways for rac 3-Hydroxyisobutyric Acid Sodium Salt?
- Quantum mechanical calculations (e.g., DFT) model reaction energetics and transition states to identify optimal conditions (pH, temperature) .
- Machine learning algorithms can analyze experimental datasets to predict yield improvements or side-reaction suppression, creating a feedback loop between simulation and lab trials .
Q. What experimental design strategies address contradictions in spectroscopic data during structural characterization?
- Factorial design isolates variables (e.g., solvent polarity, concentration) that may affect spectral reproducibility .
- Multi-technique validation : Resolve discrepancies (e.g., unexpected NMR peaks) by cross-verifying with X-ray crystallography or mass spectrometry .
- Statistical tools (e.g., PCA) can identify outliers in datasets caused by impurities or instrument error .
Q. How do reaction mechanisms differ between racemic and enantiopure forms of 3-Hydroxyisobutyric Acid Sodium Salt in biological systems?
- Enzymatic assays (e.g., dehydrogenase activity) can reveal stereospecific metabolic pathways. For example, the racemic form may exhibit competitive inhibition in ketone body metabolism compared to enantiopure variants .
- Isotopic labeling (e.g., deuterated analogs) tracks metabolic fate and kinetic resolution in vitro .
Q. What methodologies are recommended for scaling up lab-scale synthesis of rac 3-Hydroxyisobutyric Acid Sodium Salt while maintaining consistency?
- Process simulation software models heat transfer, mixing efficiency, and crystallization kinetics to avoid batch-to-batch variability .
- Quality-by-Design (QbD) frameworks define critical process parameters (CPPs) and material attributes (CMAs) for regulatory compliance .
- Pilot-scale reactors with inline analytics (e.g., PAT tools) enable real-time monitoring of pH and ionic strength .
Q. How can researchers investigate the compound’s stability under varying environmental conditions (e.g., pH, temperature)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
